molecular formula C22H39ClN2O B14486680 3-Carbamoyl-1-hexadecylpyridinium chloride CAS No. 63906-10-5

3-Carbamoyl-1-hexadecylpyridinium chloride

Cat. No.: B14486680
CAS No.: 63906-10-5
M. Wt: 383.0 g/mol
InChI Key: CQTWFNBKNBCXIC-UHFFFAOYSA-N
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Description

3-Carbamoyl-1-hexadecylpyridinium chloride is a chemical compound with the molecular formula C22H39ClN2O. It is a quaternary ammonium compound, which means it contains a positively charged nitrogen atom. This compound is known for its surfactant properties and is used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Carbamoyl-1-hexadecylpyridinium chloride typically involves the reaction of hexadecylamine with pyridine-3-carboxylic acid chloride. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound with consistent quality. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Carbamoyl-1-hexadecylpyridinium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The chloride ion can be substituted with other anions, such as bromide or iodide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halide exchange reactions are typically carried out in polar solvents like acetone or acetonitrile.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Hexadecylamine derivatives.

    Substitution: Various halide salts of the compound.

Scientific Research Applications

3-Carbamoyl-1-hexadecylpyridinium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions and processes.

    Biology: Employed in the study of cell membranes and as a component in antimicrobial formulations.

    Medicine: Investigated for its potential use in drug delivery systems and as an antiseptic agent.

    Industry: Utilized in the formulation of cleaning agents, emulsifiers, and dispersants.

Mechanism of Action

The mechanism of action of 3-Carbamoyl-1-hexadecylpyridinium chloride involves its interaction with cell membranes. The positively charged nitrogen atom interacts with the negatively charged components of the cell membrane, leading to disruption of the membrane structure. This results in increased permeability and eventual cell lysis. The compound’s surfactant properties also play a role in its ability to solubilize and disperse various substances.

Comparison with Similar Compounds

3-Carbamoyl-1-hexadecylpyridinium chloride can be compared with other quaternary ammonium compounds, such as:

    Cetylpyridinium chloride: Similar in structure but lacks the carbamoyl group.

    Benzalkonium chloride: Another quaternary ammonium compound with different alkyl chain lengths.

    Dodecyltrimethylammonium chloride: Contains a shorter alkyl chain compared to this compound.

Uniqueness

The presence of the carbamoyl group in this compound provides unique properties, such as enhanced antimicrobial activity and increased solubility in water. This makes it particularly useful in applications where strong antimicrobial properties and good solubility are required.

Properties

CAS No.

63906-10-5

Molecular Formula

C22H39ClN2O

Molecular Weight

383.0 g/mol

IUPAC Name

1-hexadecylpyridin-1-ium-3-carboxamide;chloride

InChI

InChI=1S/C22H38N2O.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-24-19-16-17-21(20-24)22(23)25;/h16-17,19-20H,2-15,18H2,1H3,(H-,23,25);1H

InChI Key

CQTWFNBKNBCXIC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC[N+]1=CC=CC(=C1)C(=O)N.[Cl-]

Origin of Product

United States

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